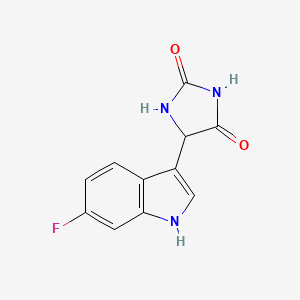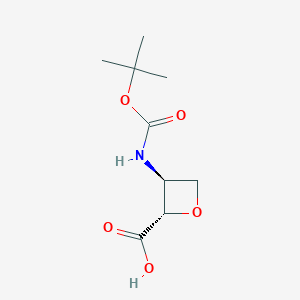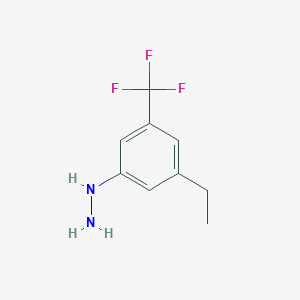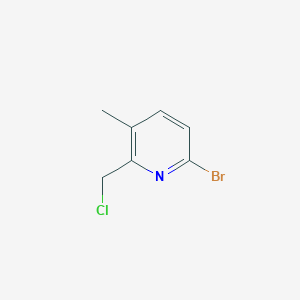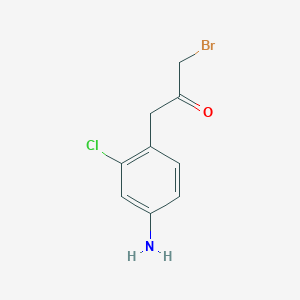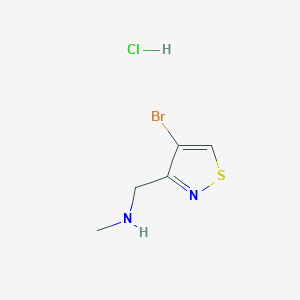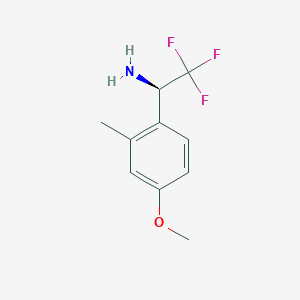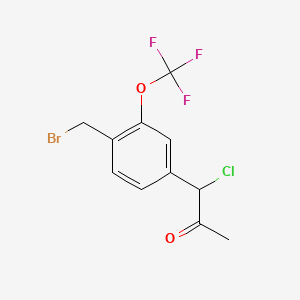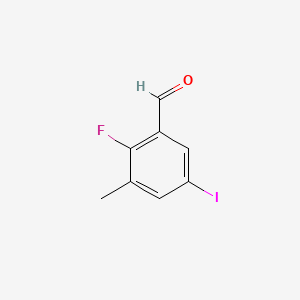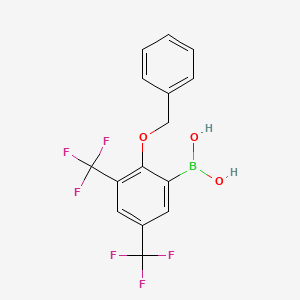
(2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with benzyloxy and trifluoromethyl groups. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed under mild conditions using palladium catalysts and boronic acid derivatives . The general procedure includes the reaction of 2-(benzyloxy)phenylboronic acid with 3,5-bis(trifluoromethyl)phenyl halides in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: (2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced to form boronate esters.
Substitution: The benzyloxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions include phenols, boronate esters, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, (2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)boronic acid is used as a key reagent in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds. This reaction is crucial for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: Its unique structural features allow it to interact with biological targets, making it a valuable tool in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its ability to form stable carbon-boron bonds makes it an essential component in the synthesis of high-performance materials .
Mecanismo De Acción
The mechanism of action of (2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)boronic acid involves its ability to form stable complexes with various metal catalysts. In the Suzuki-Miyaura coupling reaction, the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . The benzyloxy and trifluoromethyl groups enhance the reactivity and stability of the compound, making it an efficient reagent in these reactions .
Comparación Con Compuestos Similares
- 2-(Benzyloxy)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 2-Hydroxy-4-(trifluoromethyl)benzoic acid
Comparison: Compared to these similar compounds, (2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)boronic acid exhibits unique reactivity due to the presence of both benzyloxy and trifluoromethyl groups. These substituents enhance its stability and reactivity, making it a more versatile reagent in various chemical reactions .
Propiedades
Fórmula molecular |
C15H11BF6O3 |
|---|---|
Peso molecular |
364.05 g/mol |
Nombre IUPAC |
[2-phenylmethoxy-3,5-bis(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C15H11BF6O3/c17-14(18,19)10-6-11(15(20,21)22)13(12(7-10)16(23)24)25-8-9-4-2-1-3-5-9/h1-7,23-24H,8H2 |
Clave InChI |
CEZARTAFGHMQRC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1OCC2=CC=CC=C2)C(F)(F)F)C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


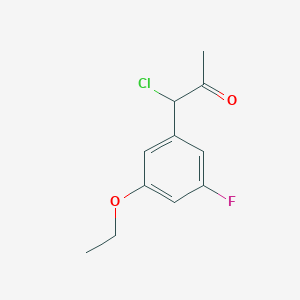
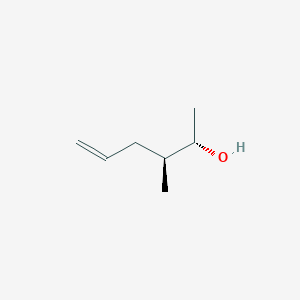
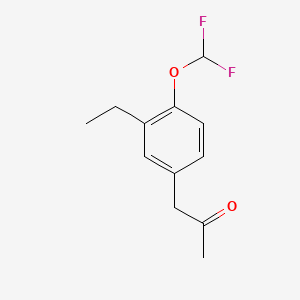
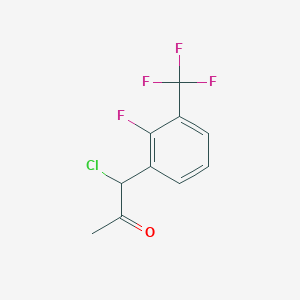
![5-[(Tert-butoxycarbonyl)amino]-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid](/img/structure/B14038900.png)
